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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

Get Quote

Executive Summary
BMS 195614 and LE 135 are high-precision pharmacological tools used to dissect the Retinoic

Acid Receptor (RAR) signaling pathway. While both function as antagonists, they differ

fundamentally in receptor subtype selectivity, potency, and off-target profiles.

BMS 195614 is a highly potent, neutral RARngcontent-ng-c3230145110="" _nghost-ng-

c1768664871="" class="inline ng-star-inserted">

-selective antagonist (

= ~2.5 nM).[1][2][3] It is the gold standard for blocking RAR

-mediated differentiation and proliferation events without inducing corepressor recruitment
artifacts.

LE 135 is an RAR

-selective antagonist (
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= ~220 nM) with moderate RAR

cross-reactivity (

= ~1.4

M).[4] It is critical for distinguishing RAR

-specific tumor suppression or apoptotic pathways but requires careful concentration
management due to off-target activation of TRPV1/TRPA1 ion channels.

Mechanistic Profiling & Selectivity
To select the correct reagent, one must understand the specific interference mechanism within

the RAR/RXR heterodimer complex.

Structural Mechanism of Action
Retinoid signaling relies on the ligand-dependent exchange of co-regulators.

Agonist (e.g., ATRA): Binds LBD

Release of Co-Repressor (NCoR/SMRT)

Recruitment of Co-Activator (SRC/p160).

BMS 195614 (Neutral Antagonist): Binds RAR

and sterically prevents the helix 12 conformational shift required for Co-Activator recruitment.
Crucially, it does not stabilize the Co-Repressor interaction significantly. This "neutrality"
allows researchers to observe the effects of loss of activation rather than active repression.

LE 135 (Antagonist): Blocks RAR

activation. However, its lower affinity necessitates higher working concentrations, increasing
the risk of cross-blocking RAR

.

Quantitative Binding Data
The following data highlights the potency gap between the two compounds.
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Feature BMS 195614 LE 135

Primary Target

RAR

(Selectivity > 100x over

)

RAR

(Selectivity ~6x over

)

Potency (

)
2.5 nM (High Affinity) 220 nM (Moderate Affinity)

Secondary Target

RAR

/ RAR

(Only at > 1

M)

RAR

(

~ 1.4

M)

Functional Class Neutral Antagonist
Antagonist / Inverse Agonist

(Context dependent)

Off-Target Risk Low (Retinoid specific)
High (Activates TRPV1/TRPA1

channels)

Critical Insight: LE 135 is not a pure retinoid tool.[5] At concentrations commonly used to block

RAR

(1-5

M), it can activate TRPV1 calcium channels. Controls using TRPV1 antagonists

(e.g., Capsazepine) are recommended if calcium flux is a readout.

Visualization: Signaling Pathway & Blockade Points
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The following diagram illustrates where each compound intercepts the retinoid signaling

cascade.
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Figure 1: Mechanistic intervention points. Note LE 135's potential cross-reactivity with RAR

shown in dashed red.

Experimental Application Guide
When to use BMS 195614

Neural Differentiation: To prevent the exit of stem cells from the pluripotent state, or to block

specific neurogenesis pathways driven by RAR

.

Spermatogenesis Studies: RAR
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is essential for spermatid development; BMS 195614 induces reversible male sterility in
murine models.

"Clean" Silencing: When you need to prove a phenotype is strictly RAR-dependent without

the confounding variable of inverse agonism (active repression).

When to use LE 135
Tumor Suppression: RAR

is often silenced in cancer.[6] LE 135 is used to prove that re-expression of RAR

is the cause of cell cycle arrest.

Neurite Outgrowth: Distinguishing between RAR

-mediated neurite elongation and RAR

-mediated proliferation.

Decision Matrix
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Experimental Goal?
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Figure 2: Selection logic for RAR antagonists.

Detailed Experimental Protocols
Reconstitution & Storage (Self-Validating System)
Both compounds are hydrophobic. Improper handling leads to precipitation and "false negative"

results.

Solvent: Dissolve strictly in anhydrous DMSO.

BMS 195614 Solubility: ~25 mM.

LE 135 Solubility: ~10-20 mM.[3][4]

Aliquot Strategy: Avoid freeze-thaw cycles.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1663719/docs?utm_src=pdf-body-img#technical-comparison-bms-195614-vs-le-135-in-retinoid-signaling-modulation
https://www.benchchem.com/product/b1663719/docs?utm_src=pdf-body#technical-comparison-bms-195614-vs-le-135-in-retinoid-signaling-modulation
https://www.medchemexpress.com/bms-195614.html
https://www.medchemexpress.com/le135.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare 10 mM stock solutions.

Aliquot into amber tubes (light sensitive) at 20

L volumes.

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Validation: Before treating cells, dilute 1

L of stock into 1 mL of culture media (1:1000 dilution). Vortex. Inspect under a microscope.[7]
If crystals are visible, do not use.

Protocol: Inhibition of RA-Induced Neural Differentiation
This protocol uses P19 or SH-SY5Y cells to demonstrate the blockade of differentiation.

Reagents:

All-trans Retinoic Acid (ATRA) [Agonist]

BMS 195614 [Antagonist][1][2][8][9]

Base Media (DMEM + 10% FBS)

Step-by-Step:

Seeding: Plate cells at 30% confluence. Allow 24 hours for attachment.

Pre-Treatment (Critical Step):

Add BMS 195614 (Final concentration: 100 nM - 1

M) to the media 1 hour before adding ATRA.

Why? Antagonists must occupy the ligand-binding pocket before the high-affinity agonist

(ATRA) enters the system to be most effective.

Induction:
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Add ATRA (Final concentration: 1

M) directly to the media containing BMS 195614.

Control 1 (Vehicle): DMSO only (<0.1% v/v).

Control 2 (Positive): ATRA only.

Control 3 (Blockade): BMS 195614 + ATRA.

Incubation: Incubate for 48-72 hours. Protect from light (retinoids are photodegradable).

Readout:

Morphology: ATRA-only cells will show neurite extension. BMS+ATRA cells should

resemble Vehicle cells (rounded/undifferentiated).

qPCR: Measure CYP26A1 (highly RA-inducible).

Expected Result: ATRA induces CYP26A1 >100-fold. BMS 195614 should suppress this

induction by >90%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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